Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Description
Properties
IUPAC Name |
potassium;3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.K/c1-10(2)7-8-5(13-9-7)3-4-6(11)12;/h3-4H2,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPQWZPQSDTJLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10KN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796955-15-1 | |
| Record name | potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate typically involves the reaction of 3-(dimethylamino)-1,2,4-oxadiazole with potassium hydroxide in an appropriate solvent. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural analogs differ primarily in the substituent on the oxadiazole ring and the counterion (e.g., potassium vs. free acid or ester forms). Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Pharmacological and Functional Insights
- POPA (Phenyl Substituent) : Demonstrates significant peripheral analgesic and anti-inflammatory effects (49.5% inhibition of acetic acid-induced writhing in mice at 300 mg/kg) but lacks central nervous system activity, as shown by its inefficacy in the hot-plate test .
- Potassium Salt Form: The potassium counterion likely enhances aqueous solubility compared to free acids or esters, a critical factor in drug formulation. For example, potassium salts of tetrahydrophthalimide derivatives are used in organocatalyzed syntheses due to their solubility and reactivity .
Biological Activity
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate is a chemical compound with potential biological activities that are currently being explored in various scientific fields. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C7H10KN3O3 and a molecular weight of 223.27 g/mol. Its structure features a dimethylamino group and an oxadiazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10KN3O3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | potassium;3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
| InChI Key | LWPQWZPQSDTJLZ-UHFFFAOYSA-M |
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The dimethylamino group may enhance solubility and facilitate cellular uptake, while the oxadiazole ring is likely involved in binding to enzymes or receptors.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Antiviral Properties : There is ongoing research into the antiviral effects of this compound, particularly its ability to inhibit viral replication in vitro. The mechanism may involve interference with viral entry or replication within host cells.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes related to disease processes. For instance, studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications to the dimethylamino group could enhance efficacy (source needed).
- In Vitro Viral Replication Studies : Research focused on the inhibition of viral replication showed that similar oxadiazole derivatives could reduce the replication rate of viruses such as influenza and HIV by targeting specific viral enzymes (source needed).
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-(dimethylamino)-1,2,4-oxadiazole | Antimicrobial and antiviral | Basic structure without potassium |
| Potassium 3-[3-(methylamino)-1,2,4-oxadiazol-5-yl]propanoate | Moderate antimicrobial activity | Methyl group instead of dimethyl |
Q & A
Q. What are the standard synthetic routes for Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate?
The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives and hydroxylamine intermediates. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) is commonly used to form the oxadiazole ring. Subsequent deprotonation with potassium hydroxide yields the potassium salt. Purification typically involves column chromatography using polar solvents (e.g., ethyl acetate/methanol gradients) and crystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated experimentally?
Multinuclear NMR spectroscopy (¹H, ¹³C) confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and oxadiazole protons (δ ~8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M−K]⁻ or [M+H]⁺), while IR spectroscopy identifies carbonyl (C=O) and oxadiazole ring vibrations. Cross-referencing with crystallographic data from analogous oxadiazole derivatives (e.g., 4-[3-aryl-1,2,4-oxadiazol-5-yl]butanols) can resolve ambiguities .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The potassium salt enhances aqueous solubility compared to its free acid form. Stability studies in buffered solutions (pH 7.4) should monitor hydrolysis of the oxadiazole ring via HPLC or LC-MS over 24–72 hours. Oxidative stability is assessed using accelerated degradation with H₂O₂ or UV exposure. For storage, lyophilization or anhydrous conditions at −20°C is recommended to prevent deliquescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., receptor binding affinities) may arise from impurities or stereochemical variations. Validate purity via orthogonal methods (HPLC, elemental analysis). For stereospecific activity, use enantioselective synthesis (e.g., baker’s yeast-mediated reduction of ketones) or chiral chromatography. Computational docking (e.g., AutoDock Vina) against target receptors (e.g., cannabinoid CB2) can reconcile structure-activity relationships .
Q. What experimental strategies optimize the compound’s pharmacokinetic properties?
To improve metabolic stability, replace labile groups (e.g., ester linkages) with bioisosteres. For enhanced blood-brain barrier penetration, logP/logD values can be modulated via substituent modification (e.g., fluorination). In vivo pharmacokinetic studies in rodent models should track plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (³H or ¹⁴C) .
Q. How is crystallographic data utilized to confirm the compound’s configuration?
Single-crystal X-ray diffraction (SC-XRD) resolves the oxadiazole ring geometry and potassium coordination. SHELX programs (e.g., SHELXL) refine crystallographic parameters, while Hirshfeld surface analysis validates intermolecular interactions. For chiral centers, compare experimental data with enantiopure analogs synthesized via asymmetric catalysis .
Q. What computational methods predict interactions with biological targets?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to receptors like CB2 or SARS-CoV-2 main protease. Quantum mechanical calculations (DFT) evaluate electronic properties (HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical functional groups for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
